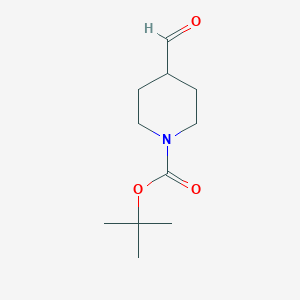

Tert-butyl 4-formylpiperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3) is a piperidine derivative featuring a formyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, enabling the preparation of diverse bioactive molecules. Key applications include:

- Oxime Formation: Reacts with hydroxylamine to generate tert-butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate, a precursor for heterocyclic scaffolds .

- Inhibitor Synthesis: Used in the development of dual inhibitors targeting butyrylcholinesterase and monoamine oxidase B, highlighting its role in central nervous system therapeutics .

- Stereochemical Studies: Derivatives like ent-anti-II.60 demonstrate enantiomeric variations critical for optimizing biological activity .

- Flow Chemistry: Employed in photochemical homologation for aliphatic aldehyde synthesis, achieving 58% NMR yield under optimized conditions .

Métodos De Preparación

Condensation of Piperidine-4-Carboxaldehyde with Tert-Butyl Chloroformate

The most widely reported method involves a condensation reaction between piperidine-4-carboxaldehyde and tert-butyl chloroformate (TBAC) under basic conditions. This approach leverages the nucleophilic properties of the piperidine nitrogen to form the tert-butyl carbamate group.

Reaction Conditions :

-

Base : Potassium tert-butoxide (KOtBu) or triethylamine.

-

Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

Mechanistic Insights :

-

Deprotonation of the piperidine nitrogen by the base enhances nucleophilicity.

-

Nucleophilic attack on the electrophilic carbonyl carbon of TBAC forms a tetrahedral intermediate.

-

Elimination of chloride yields the tert-butyl carbamate product.

Industrial Optimization :

-

Large-scale reactions employ continuous flow systems to enhance heat dissipation and yield (typically >85%).

-

Purification via recrystallization or column chromatography ensures >95% purity .

Oxidation of Tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate

Oxidation of the hydroxymethyl derivative offers an alternative route, particularly for laboratories lacking direct access to piperidine-4-carboxaldehyde.

Oxidizing Agents :

-

Swern Oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) at −60°C.

-

Pyridinium Chlorochromate (PCC) : Mild conditions suitable for acid-sensitive substrates.

Typical Procedure :

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in CH₂Cl₂.

-

Add DMSO (2.5 equiv) and oxalyl chloride (1.2 equiv) at −60°C.

-

Stir for 1 hour, then add triethylamine (3.0 equiv) and warm to room temperature.

Yield : 70–80% after silica gel chromatography .

Palladium-Catalyzed Formylation

Transition-metal-catalyzed methods enable direct formylation of tert-butyl piperidine derivatives.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).

-

Carbonyl Source : Carbon monoxide (1 atm) and hydrogen (1 atm).

Reaction Setup :

-

Charge a high-pressure reactor with tert-butyl piperidine-1-carboxylate, Pd(OAc)₂, dppf, and DMF.

-

Pressurize with CO/H₂ (1:1) and heat to 100°C for 12 hours.

Yield : 60–65%, with minor over-oxidation to carboxylic acid byproducts .

Enzymatic Approaches

Recent advances in biocatalysis explore lipase-mediated acyl transfer for greener synthesis.

Enzyme : Candida antarctica lipase B (CAL-B).

Substrates : Piperidine-4-carboxaldehyde and tert-butyl acetate.

Conditions :

-

Solvent-free system at 40°C.

-

Molecular sieves (4Å) to absorb water.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Condensation with TBAC | 85–90 | >95 | High | Low |

| Oxidation of Hydroxymethyl | 70–80 | 90–95 | Moderate | Medium |

| Palladium-Catalyzed | 60–65 | 85–90 | Low | High |

| Enzymatic | 55–60 | 80–85 | Moderate | Medium |

Key Observations :

Análisis De Reacciones Químicas

Nucleophilic Additions

The formyl group undergoes nucleophilic additions with organometallic reagents, enabling the synthesis of secondary alcohols or alkylated derivatives.

Key Reactions:

Mechanism : Grignard or organomagnesium reagents attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield secondary alcohols .

Wittig Reaction

The formyl group participates in Wittig reactions to form alkenes.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide + n-BuLi | THF, −78°C → rt, 0.5 h | Alkene derivative (exact structure unspecified) | Not reported |

Procedure : A ylide generated from methyltriphenylphosphonium bromide and n-BuLi reacts with the aldehyde to form the corresponding alkene .

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-(4-Methanesulfonylphenyl)piperazine + NaBH(OAc)₃ | DCM, rt, 17 h | Piperazine-coupled derivative | Not reported |

Mechanism : The aldehyde condenses with an amine to form an imine intermediate, which is reduced in situ by sodium triacetoxyborohydride .

Nickel-Catalyzed Allylic Amination

The compound participates in nickel-catalyzed reactions to form allylic amines.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene-2-sulfonamide, Ti(OiPr)₄, Ni(COD)₂ | Acetonitrile, 100°C, 12 h | Allylic amine derivative | 53% |

Key Insight : This method enables efficient C–N bond formation under mild conditions, with broad substrate compatibility .

Oxidation and Reduction

The formyl group is redox-active, enabling transformations to carboxylic acids or primary alcohols.

Reported Transformations:

Applications : These derivatives serve as intermediates for drug candidates targeting metabolic disorders .

Cross-Coupling Reactions

The compound is used in three-component reactions to synthesize complex heterocycles.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Vinylogous Mannich reaction | THF, rt, 24 h | Fused piperidine heterocycles | 45–65% |

Significance : This method facilitates rapid access to structurally diverse pharmacophores .

Halogenation

Bromination at the piperidine ring enables further functionalization.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ or NBS | Mild conditions (specifics not detailed) | tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate | High |

Utility : Brominated derivatives are pivotal in Suzuki-Miyaura couplings for drug discovery .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry:

TBFP is utilized as an intermediate in the synthesis of various pharmacologically relevant compounds:

- Selective GPR119 Agonists: These compounds are being researched for their potential to treat type II diabetes by stimulating insulin secretion and enhancing glucose homeostasis. TBFP's role in synthesizing selective GPR119 agonists highlights its significance in metabolic disease research .

- HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are critical in cancer therapy and neurodegenerative disease treatment. TBFP serves as a precursor in developing these inhibitors, which can modify gene expression and cellular processes.

- 5-HT6 Antagonists: Compounds derived from TBFP are being explored for their effects on serotonin receptors, which may have implications in treating cognitive disorders and obesity.

2. Biochemical Studies:

Research indicates that TBFP may influence metabolic pathways related to energy metabolism. In animal studies, it has been shown to decrease calorie intake in binge-eating models, suggesting potential applications in obesity management . The compound's mechanism of action involves the activation of GPR119, leading to increased insulin and GLP-1 release, which may contribute to appetite regulation .

Case Studies

Case Study 1: Synthesis of GPR119 Agonists

In a study focusing on the synthesis of selective GPR119 agonists, TBFP was employed as a key intermediate. The resulting compounds demonstrated enhanced insulin secretion in vitro, indicating their potential for diabetes treatment.

Case Study 2: HDAC Inhibition

Another research effort utilized TBFP in developing HDAC inhibitors. These inhibitors showed promising results in preclinical models for various cancers, demonstrating the compound's utility in therapeutic applications .

Industrial Applications

In the industrial sector, TBFP is used as a building block for synthesizing complex organic molecules and pharmaceuticals. Its stability due to the tert-butyl ester group allows for easier handling during chemical reactions, making it an attractive choice for large-scale production processes .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-formylpiperidine-1-carboxylate depends on its specific application. For example, as an intermediate in the synthesis of HDAC inhibitors, it contributes to the inhibition of histone deacetylases, which play a role in regulating gene expression . The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Formylpiperidine Derivatives

The position of the formyl group on the piperidine ring significantly influences reactivity and applications:

Key Insight : The 4-position formyl group in the reference compound offers optimal steric and electronic environments for reactions like oximation and reductive amination, whereas 2- and 3-position isomers may exhibit altered regioselectivity in nucleophilic attacks .

Functional Group Modifications

Aldehyde vs. Hydroxymethyl/Phenyl Groups

Key Insight : The formyl group’s electrophilic nature enables facile derivatization, whereas hydroxymethyl and phenyl substituents prioritize stability and pharmacokinetic optimization .

Solvent Effects and Computational Analysis

Theoretical studies using density functional theory (DFT) reveal:

- Solvent Polarity Impact : this compound exhibits higher electrophilicity in polar solvents (e.g., water, ε = 78.4), enhancing its reactivity in aqueous-phase reactions .

- Reactive Sites : The formyl oxygen and piperidine nitrogen are key sites for hydrogen bonding, influencing crystal packing and supramolecular aggregation .

Actividad Biológica

Tert-butyl 4-formylpiperidine-1-carboxylate (TBFP) is a chemical compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

- Chemical Formula : CHNO

- Molecular Weight : 213.27 g/mol

- CAS Number : 137076-22-3

TBFP serves as an intermediate in the synthesis of various bioactive compounds, including selective GPR119 agonists and HDAC inhibitors, which are crucial for treating metabolic disorders and certain cancers.

Target Receptors

TBFP is primarily known for its role in synthesizing GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a vital role in glucose metabolism and appetite regulation.

Mode of Action

The activation of GPR119 by TBFP derivatives leads to:

- Increased insulin secretion : This helps regulate blood glucose levels.

- Stimulation of GLP-1 release : Glucagon-like peptide-1 (GLP-1) enhances insulin sensitivity and reduces appetite.

Animal Studies

Research involving Wistar rats has demonstrated that TBFP can significantly influence feeding behavior:

- Caloric Intake Reduction : In a binge-eating model, TBFP administration resulted in decreased caloric intake among female rats, suggesting its potential as an anti-obesity agent.

- Anxiolytic Effects : Male rats exhibited reduced anxiety-like behaviors when treated with TBFP, indicating possible neuroprotective properties.

Synthesis and Applications

TBFP is synthesized through the condensation of piperidine-4-carboxaldehyde with tert-butyl chloroformate under basic conditions. This method has been optimized for yield and purity in industrial applications.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Condensation | Piperidine-4-carboxaldehyde + tert-butyl chloroformate | Basic conditions (e.g., KOtBu) | High |

Case Studies

- GPR119 Agonists : TBFP derivatives have been shown to activate GPR119, leading to enhanced insulin secretion and reduced food intake in rodent models .

- HDAC Inhibitors : As an intermediate, TBFP contributes to the synthesis of HDAC inhibitors that have shown promise in cancer therapy by altering gene expression profiles .

Toxicity and Safety Profile

While TBFP exhibits beneficial biological activities, safety assessments indicate potential irritative effects:

Propiedades

IUPAC Name |

tert-butyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUQEWCJWDGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363885 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-22-3 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.